Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

Nitrosamine impurity control Acceptable Intake (AI) limit Regulatory compliance

Fully characterized NDSRI reference standard (≥98% HPLC, NMR/MASS/IR) for aripiprazole & cariprazine LC-MS/MS quantification. Classified CPCA Category 3 (AI 400 ng/day)—structurally distinct from generic nitrosamine surrogates, preventing inaccurate quantification. The shared 2,3-dichlorophenylpiperazine scaffold enables a single validated method to serve both product portfolios, reducing method development costs by ~50%. Mandatory for FDA (Aug 2025 deadline) and EMA NDSRI confirmatory testing and nitrosation forced degradation studies under ICH Q1A(R2). ECHA Carc. 2 (H351); handle with enhanced safety protocols.

Molecular Formula C10H11Cl2N3O
Molecular Weight 260.12 g/mol
Cat. No. B13611190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)-4-nitrosopiperazine
Molecular FormulaC10H11Cl2N3O
Molecular Weight260.12 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)N=O
InChIInChI=1S/C10H11Cl2N3O/c11-8-2-1-3-9(10(8)12)14-4-6-15(13-16)7-5-14/h1-3H,4-7H2
InChIKeyIBXYJRGCUQRECX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dichlorophenyl)-4-nitrosopiperazine for Nitrosamine Impurity Testing: Procurement-Grade Identity and Regulatory Context


1-(2,3-Dichlorophenyl)-4-nitrosopiperazine (CAS 2989508-28-1; molecular formula C₁₀H₁₁Cl₂N₃O; molecular weight 260.12 g/mol) is the N-nitroso derivative of the secondary amine present in the atypical antipsychotic aripiprazole, and is designated as Aripiprazole Nitroso Impurity 1, N-Nitroso Aripiprazole EP Impurity B, and N-Nitroso Cariprazine Impurity [1]. It belongs to the class of nitrosamine drug substance-related impurities (NDSRIs) that have emerged as critical control targets following global regulatory actions on nitrosamine contamination in pharmaceuticals [2]. The compound carries an ECHA notified classification of Acute Toxicity Category 4 (oral, dermal, inhalation) and Carcinogenicity Category 2 (H351), placing it squarely within the cohort of concern for mutagenic impurities under ICH M7 [3]. It is supplied as a fully characterized reference standard with ≥98% HPLC purity and comprehensive spectroscopic documentation (NMR, MASS, IR) for use in ANDA/NDA analytical method development, method validation (AMV), and quality control (QC) applications [1].

Why 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine Cannot Be Substituted with Other Nitrosamine Standards in Aripiprazole Quality Control


Generic substitution of nitrosamine impurity reference standards is precluded because the acceptable intake (AI) limit and carcinogenic potency categorization (CPCA) are assigned on a compound-by-compound basis, fundamentally determined by structural features adjacent to the N-nitroso group [1]. 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is classified as CPCA Category 3 with an AI of 400 ng/day—differing from the N-nitroso derivative of desmethyl-azelastine (Category 2, 100 ng/day) and from N-nitrosodimethylamine (NDMA, Category 1, 26.5 ng/day) by factors of 4× and 15×, respectively [2][3]. Moreover, this impurity is structurally specific to the 2,3-dichlorophenylpiperazine scaffold shared by aripiprazole and cariprazine, meaning that a structurally unrelated nitrosamine standard will not co-elute or share the same analytical response characteristics during LC-MS/MS method development, potentially leading to inaccurate quantification or missed detection at the part-per-billion levels required for regulatory compliance [1].

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine: Quantitative Comparator Evidence for Procurement Decisions


Acceptable Intake Limit of 400 ng/day vs. Other Nitrosamine Drug Substance-Related Impurities (NDSRIs)

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is assigned an Acceptable Intake (AI) limit of 400 ng/day based on its CPCA Category 3 classification, as published by the TGA (31 January 2024) and Health Canada (15 March 2024) [1][2]. This AI is 4-fold higher (less restrictive) than the 100 ng/day AI for Category 2 NDSRIs such as N-nitroso-desmethylazelastine, and approximately 15- to 22-fold higher than the 18–26.5 ng/day AI for Category 1 nitrosamines (e.g., NDMA, NDEA) [3][4]. Conversely, it is 3.75-fold lower (more restrictive) than the 1500 ng/day AI for Category 4/5 NDSRIs such as N-nitroso-urapidil or N-nitroso-betaxolol [1]. For aripiprazole with a maximum daily dose (MDD) of 30 mg, this translates to a specification limit of approximately 13.3 ppm, significantly above the analytical noise floor of modern LC-MS/MS methods (typical LOQ 0.01–0.1 ppm), making routine QC monitoring practically feasible [5].

Nitrosamine impurity control Acceptable Intake (AI) limit Regulatory compliance Carcinogenic Potency Categorization Approach (CPCA)

Carcinogenic Potency Category 3 vs. Non-Nitrosated Precursor Impurity B: Differential Regulatory Control Thresholds

The critical differentiation from its non-nitrosated precursor—1-(2,3-dichlorophenyl)piperazine (2,3-DCPP, Aripiprazole EP Impurity B / USP Related Compound C, CAS 41202-77-1)—lies in the regulatory control framework. 2,3-DCPP, lacking the N-nitroso group, is controlled under standard ICH Q3A/Q3B thresholds (qualification threshold ≤0.15% or 1 mg/day, whichever is lower) [1]. In contrast, 1-(2,3-dichlorophenyl)-4-nitrosopiperazine, by virtue of its N-nitroso functional group, falls under ICH M7 as a DNA-reactive (mutagenic) impurity in the cohort of concern, demanding control to its compound-specific AI of 400 ng/day [2][3]. This represents a control stringency difference of approximately two to three orders of magnitude: for a 30 mg/day aripiprazole dose, the ICH Q3A qualification threshold permits up to 45 μg/day of non-mutagenic impurities, while the nitrosamine must be limited to 0.4 μg/day (400 ng/day), a 112.5-fold more stringent limit [3].

Genotoxic impurity control ICH M7 DNA-reactive impurities N-nitrosation risk

ECHA Toxicological Classification: Carcinogenicity Category 2 (H351) Distinct from Non-Carcinogenic Structure Analogs

The ECHA Classification and Labelling Inventory assigns 1-(2,3-dichlorophenyl)-4-nitrosopiperazine the hazard classification of Carcinogenicity Category 2 (H351: Suspected of causing cancer), alongside Acute Toxicity Category 4 via oral (H302), dermal (H312), and inhalation (H332) routes, with GHS pictograms GHS07 and GHS08 and the signal word 'Warning' [1]. While the non-nitrosated precursor 2,3-DCPP appears in the NCATS Inxight Drugs database without an explicit carcinogenicity classification, the N-nitroso modification introduces the carcinogenicity hazard that defines the compound's regulatory identity as a cohort-of-concern impurity [2]. This classification directly informs occupational handling requirements, storage conditions, and waste disposal protocols during laboratory use, imposing stricter safety infrastructure requirements than for non-nitrosated arylpiperazine analogs [1].

Toxicological hazard classification CLP Regulation Carcinogenicity Safety Data Sheet (SDS)

Multi-Drug Relevance: Dual Applicability as Aripiprazole and Cariprazine NDSRI Expands Procurement Utility

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine is unique among nitrosopiperazine impurities in that its 2,3-dichlorophenylpiperazine scaffold is shared by two commercially significant atypical antipsychotics: aripiprazole and cariprazine [1][2]. This compound is explicitly listed as both 'Aripiprazole Nitroso Impurity 1' and 'N-Nitroso Cariprazine Impurity' in chemical supply catalogs . Consequently, a single procurement of this reference standard supports analytical method development, validation, and QC across two distinct drug substance programs, whereas NDSRIs with single-drug specificity (e.g., N-nitroso-desmethylazelastine, specific only to azelastine) offer narrower application breadth [3]. This dual applicability is structurally rationalized by the shared 2,3-dichlorophenylpiperazine pharmacophore in both parent drug substances, from which the N-nitroso impurity can form via nitrosation of the common secondary amine intermediate during manufacturing or storage [2].

NDSRI Cariprazine impurity Antipsychotic drug analysis Cross-product analytical standard

Purity Specification Differentiation: Pharmacopeial-Grade Reference Standard (≥98% HPLC) vs. Non-Standardized Nitrosamine Materials

Commercially available batches of 1-(2,3-dichlorophenyl)-4-nitrosopiperazine are supplied with a purity specification of ≥98% by HPLC, accompanied by a Certificate of Analysis (COA) providing NMR (¹H/¹³C), mass spectrometry (MS), IR spectroscopy, and chromatographic purity data [1][2]. This characterization suite meets the pharmacopeial reference standard requirements of USP, EP, JP, and BP, qualifying the material for use in ANDA and NDA regulatory filings [1]. In contrast, generic nitrosamine research chemicals or in-house synthesized NDSRIs may lack the full spectroscopic documentation, traceable Certificates of Analysis, and stability data required for GMP-compliant analytical method validation [3]. The Veeprho reference standard is priced at $85.00 per 100 mg unit, with stock maintained in three global locations (USA, EU, India), providing procurement reliability and lot-to-lot consistency that non-pharmacopeial alternatives cannot guarantee [1].

Reference standard qualification Pharmacopeial compliance HPLC purity ANDA/NDA filing

1-(2,3-Dichlorophenyl)-4-nitrosopiperazine: Validated Application Scenarios Based on Quantitative Evidence


Method Development and Validation for Aripiprazole Nitrosamine Impurity Quantification by LC-MS/MS

In this scenario, 1-(2,3-dichlorophenyl)-4-nitrosopiperazine is used as the primary reference standard to develop and validate an LC-MS/MS method for quantifying NDSRI levels in aripiprazole drug substance and finished dosage forms. The method must achieve a Limit of Quantitation (LOQ) sufficiently below the 13.3 ppm specification limit (derived from the 400 ng/day AI at 30 mg MDD), typically in the range of 0.01–0.1 ppm. The compound's full spectroscopic characterization (NMR, MASS, IR) and ≥98% HPLC purity, as documented in vendor COAs, support method qualification per ICH Q2(R1) guidelines and ensure traceability in ANDA/NDA submissions [1][2].

Risk Assessment and Confirmatory Testing for Nitrosamine Drug Substance-Related Impurities (NDSRIs) in Aripiprazole and Cariprazine Products

This compound enables confirmatory testing of aripiprazole and cariprazine finished drug products as mandated by FDA guidance (August 2025 deadline for NDSRI confirmatory testing submission) and EMA Article 5(3) referral procedures. The dual applicability to both drug substances, grounded in the shared 2,3-dichlorophenylpiperazine scaffold, allows a single validated method to be applied across two product portfolios, reducing method development and validation costs by approximately 50% compared to maintaining separate methods with distinct reference standards [1][2].

Forced Degradation Studies to Evaluate Nitrosamine Formation Potential in Antipsychotic Drug Formulations

The reference standard is used in stress testing (nitrosation forced degradation) of aripiprazole/cariprazine formulations to determine whether trace nitrite impurities in excipients can generate 1-(2,3-dichlorophenyl)-4-nitrosopiperazine under ICH Q1A(R2) accelerated stability conditions (40°C/75% RH). Quantitative spiking experiments with the characterized standard allow precise determination of formation rates and establishment of control strategies for nitrite-scavenging excipients, directly addressing EMA and FDA nitrosamine risk mitigation requirements [1].

Occupational Safety-Driven Laboratory Procurement for Carcinogenic Impurity Handling Protocols

Given the ECHA Carcinogenicity Category 2 (H351) and Acute Toxicity Category 4 classifications, procurement of this compound must be accompanied by implementation of enhanced laboratory safety protocols: use of engineering controls (fume hoods with HEPA filtration), personal protective equipment (nitrile gloves, lab coat, safety goggles), and carcinogen-specific waste disposal streams. Laboratories without existing carcinogen handling infrastructure must factor these additional costs into the total cost of ownership when comparing to non-carcinogenic impurity reference standards used in the same analytical workflow [1][2].

Quote Request

Request a Quote for 1-(2,3-Dichlorophenyl)-4-nitrosopiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.